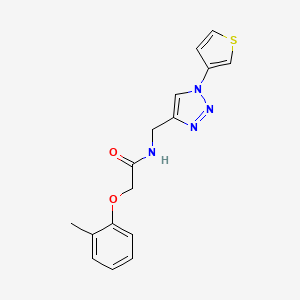
3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O and a molecular weight of 226.11 g/mol . It is a versatile small molecule scaffold used in various research applications . The compound features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target proteins like p97 and Syk , which play crucial roles in cellular processes such as protein degradation and signal transduction respectively .
Mode of Action
Similar compounds have been shown to act as inhibitors, binding to their target proteins and preventing their normal function .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may influence pathways related to protein degradation and signal transduction .
Result of Action
Similar compounds have been shown to have inhibitory effects on their target proteins, potentially leading to changes in cellular processes .
Métodos De Preparación
The synthesis of 3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves multiple steps, starting with the formation of the imidazole ring. The imidazole ring can be synthesized using glyoxal and ammonia Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications:
Comparación Con Compuestos Similares
3-(1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in protein structure and function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid-related disorders.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with an oxolan-3-amine group, providing distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-7(1-4-11-5-7)6-9-2-3-10-6;;/h2-3H,1,4-5,8H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMIUIHSZUMCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=NC=CN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)

![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2950776.png)

![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone](/img/structure/B2950785.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)
![methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)
![2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2950789.png)
![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2950790.png)

